6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-14-6-5-11(9-19-14)16(23)21-15-7-8-20-22(15)10-12-3-1-2-4-13(12)18/h1-9H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBDUUUAWMUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=CN=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide, a compound with the CAS number 1385429-12-8, belongs to the class of pyrazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound is C16H12ClFN4O, with a molecular weight of 330.75 g/mol. Its structure includes a chloro group, a fluorophenyl moiety, and a pyrazole ring, contributing to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that various substituted pyrazoles demonstrated cytotoxic effects against different cancer cell lines, suggesting that modifications in the pyrazole structure can enhance their potency against tumors . In particular, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The potential of this compound to modulate these pathways warrants further investigation .
Antimicrobial Activity
Several studies have reported the antimicrobial activity of pyrazole compounds against various pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways in microorganisms .
Study on Anticancer Efficacy
A specific case study evaluated the anticancer efficacy of a series of pyrazole derivatives, including compounds structurally related to this compound. The study utilized MTT assays to assess cell viability in human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. Researchers found that these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .
Research Findings Summary Table
Comparison with Similar Compounds
Pyridine Carboxamide Derivatives
2-Chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide ():
- Core structure : Pyridine-3-carboxamide with a 2-chloro substituent.
- Key differences : The amide-linked substituent is a biphenyl group (4-chlorophenyl) rather than a pyrazole ring.
- Activity : Reported as a fungicide (boscalid), highlighting the role of halogenation (Cl) and aromatic substituents in antifungal activity.
6-Chloro-N-((4'-chlorobiphenyl-4-yl)methyl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide (83) ():
- Core structure : Imidazo[1,2-a]pyridine-3-carboxamide with 6-chloro and 2-ethyl substituents.
- Key differences : The imidazo-pyridine core replaces the pyridine ring, and the substituent is a biphenyl-methyl group.
- Molecular weight : 404.26 (vs. inferred ~380–390 for the target compound).
- Data : LCMS (m/z: 404.26) suggests increased molecular weight due to biphenyl substitution.
Fluorophenyl-Substituted Compounds
- 25C-NBF HCl (): Structure: 4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine. Key differences: Benzeneethanamine core with methoxy and chloro substituents. Activity: As a psychedelic analog, the (2-fluorophenyl)methyl group enhances receptor binding compared to non-fluorinated analogs.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
Structure–Activity Relationship (SAR) Insights
- Halogenation : Chlorine at the 6-position (pyridine) or 4-position (benzene) correlates with enhanced bioactivity (e.g., fungicidal or receptor-binding effects). Fluorine in the (2-fluorophenyl) group may improve metabolic stability and target affinity due to its electronegativity.
- Core Scaffold : Pyridine-carboxamide derivatives () show broader pesticidal activity, whereas benzeneethanamine derivatives () are linked to neurological effects, emphasizing scaffold-dependent applications.
- Substituent Position: Pyrazole substitution at the 3-position (target compound) vs.
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with a substituted pyrazole intermediate. For example:
- Step 1: Convert 6-chloropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (4–6 h). Excess SOCl₂ is evaporated under reduced pressure .
- Step 2: React the acid chloride with a pyrazole-amine derivative (e.g., 2-[(2-fluorophenyl)methyl]pyrazol-3-amine) in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at room temperature for 20 h, followed by aqueous workup and column chromatography (e.g., DCM/ethyl acetate) for purification .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and use anhydrous conditions to minimize side reactions .
Q. How can the structural identity of the compound be confirmed?
Methodological Answer:
- X-ray Crystallography: Single crystals grown via slow evaporation (e.g., ethyl acetate/hexane) provide definitive proof of molecular geometry. Dihedral angles between aromatic rings (e.g., pyridine vs. pyrazole) reveal conformational flexibility .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT and HSQC experiments. For example, the pyrazole C-H protons appear as doublets near δ 7.5–8.0 ppm, while the fluorophenyl group shows coupling patterns (J = 8–10 Hz) .
- FT-IR: Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of residual acid (no -OH stretch at ~2500 cm⁻¹) .
Q. What solubility and stability considerations are critical for handling this compound?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and amide moieties. Pre-saturate solvents with nitrogen to prevent oxidation .
- Stability: Store at -20°C under argon. Avoid prolonged exposure to light, as the fluorophenyl group may undergo photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .
- Solvent Effects: Replace DCM with THF or acetonitrile to improve solubility of intermediates. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C) .
- Workflow Design: Implement continuous flow chemistry for acid chloride formation to enhance reproducibility and scalability .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess impact on target binding .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). Validate with mutagenesis assays .
- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., pyridine N vs. amide O) using CoMFA or CoMSIA .
Q. How should contradictory data in bioassay results be resolved?
Methodological Answer:
- Control Experiments: Verify assay conditions (e.g., pH, temperature) using reference compounds (e.g., kinase inhibitors). Repeat assays with freshly prepared DMSO stock solutions to exclude solvent degradation effects .
- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporter) for functional activity .
- Data Normalization: Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Normalize activity data against positive/negative controls to account for plate-to-plate variability .
Q. What safety protocols are essential for handling halogenated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Handle chlorinated intermediates in a fume hood to avoid inhalation .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .
- Emergency Procedures: In case of skin contact, rinse immediately with 1% acetic acid to neutralize residual SOCl₂, followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
